2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene
Overview
Description
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring through a series of substitution reactions. One common method involves the reaction of 2,3,5,6-tetrafluorobenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atoms can be substituted by electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst like aluminum chloride are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Substitution: Products include halogenated derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Scientific Research Applications
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Agricultural Chemistry: Explored for its use in the development of agrochemicals with enhanced efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent bonding. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and binding affinity, leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-5-chloropyridine: Shares similar halogenation patterns but differs in the heterocyclic structure.
2-Chloro-5-fluoropyrimidine: Contains both chlorine and fluorine atoms but has a pyrimidine ring instead of a benzene ring.
2,3,5,6-Tetrafluorobenzene: Lacks chlorine atoms but has a fully fluorinated benzene ring.
Uniqueness
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-6-4(10)1-3(2-5(6)11)14-7(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNQWRTDUEQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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